molecular formula C15H10F3NO2 B3024357 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile CAS No. 1036629-63-6

4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile

Cat. No.: B3024357
CAS No.: 1036629-63-6
M. Wt: 293.24 g/mol
InChI Key: OVZYKXBIIGLLCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, “4-(Trifluoromethoxy)benzyl bromide” is used in the synthesis of a bioreductive drug . The synthesis process often involves Friedel-Crafts polymerization using aluminum chloride as a catalyst .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzonitrile” participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This might provide some insight into the types of reactions “4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile” could undergo.

Scientific Research Applications

Application in High Voltage Lithium-Ion Batteries

  • Electrolyte Additive : 4-(Trifluoromethyl)-benzonitrile (a related compound) has been used as a novel electrolyte additive in high voltage lithium-ion batteries, particularly for LiNi 0.5 Mn 1.5 O 4 cathodes. This additive significantly enhances cyclic stability and capacity retention, helping to maintain a high initial capacity over extended cycles compared to a base electrolyte. The compound forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and reducing manganese dissolution (Huang et al., 2014).

Synthesis and Spectroelectrochemical Properties Study

  • Phthalocyanine Synthesis : In a study focusing on spectroelectrochemical properties, a compound with a structure similar to 4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile was used in the synthesis of novel peripherally tetra-substituted phthalocyanines. These compounds exhibited diffusion-controlled electron transfer properties and potential applicability in electrochemical technologies (Kamiloğlu et al., 2018).

Microwave-Assisted Synthesis in Polymer Chemistry

  • Hyperbranched Epoxide-Amine Adducts : A related compound, 4-(2,3-epoxypropyl-1-oxy)benzonitrile, was utilized in a microwave-assisted one-pot synthesis to create hyperbranched epoxide-amine adducts. These adducts have potential applications in polymer chemistry due to their complexing properties in the presence of metal ions (Theis et al., 2009).

Photocatalytic Generation and In Situ Conversion

  • Fluorophosgene Preparation : An organic photosensitizer was used for the photocatalytic generation of fluorophosgene from a compound structurally similar to this compound. This generated fluorophosgene was then employed for preparing various derivatives, demonstrating its potential in synthetic chemistry (Petzold et al., 2018).

Electrophilic Substituent Properties

  • Chemical Reactivity Studies : The trifluoromethoxy group in compounds like this compound has been studied for its long-range electron-withdrawing properties. These studies provide valuable insights into the reactivity of such groups in various chemical reactions (Castagnetti & Schlosser, 2002).

Safety and Hazards

“4-(Trifluoromethoxy)benzyl bromide” is considered hazardous. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)21-14-7-3-12(4-8-14)10-20-13-5-1-11(9-19)2-6-13/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZYKXBIIGLLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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